2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione
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Overview
Description
2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Hydantoin derivatives are highly valued in medicinal chemistry for their diverse biological and pharmacological activities. The hydantoin scaffold, to which "2-[3-(Aminomethyl)phenyl]-1λ⁶,2-thiazinane-1,1-dione" belongs, is recognized for its role in the development of various therapeutic agents. These compounds exhibit a range of biological activities that are beneficial in therapeutic and agrochemical applications. Moreover, hydantoins and their hybrids form a significant group of heterocycles crucial in the synthesis of non-natural amino acids and their conjugates with potential medical applications. The production of hydantoin using the Bucherer-Bergs reaction is highlighted for its efficiency in synthesizing important natural products and potential therapeutics (Shaikh et al., 2023).
Synthetic Chemistry Applications
In synthetic chemistry, the versatility of the hydantoin scaffold is explored for the discovery of novel molecules. The 2,4-Thiazolidinedione (TZD) scaffold, closely related to the hydantoin structure, is extensively studied for its role as a PTP 1B inhibitor, showcasing its importance in managing insulin resistance and Type 2 Diabetes Mellitus. The review of the journey of TZDs as PTP 1B inhibitors from 2012 to 2018 provides insight into structural amendments to optimize potential PTP 1B inhibitors (Verma et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
[3-(1,1-dioxothiazinan-2-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-16(13,14)15/h3-5,8H,1-2,6-7,9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVROTXFLCCLMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.